molecular formula C20H17NOS B14465240 Carbamic acid, N,N-diphenylthio-, benzyl ester CAS No. 73747-45-2

Carbamic acid, N,N-diphenylthio-, benzyl ester

Cat. No.: B14465240
CAS No.: 73747-45-2
M. Wt: 319.4 g/mol
InChI Key: JFGYKLOYDWYLGH-UHFFFAOYSA-N
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Description

Carbamic acid, N,N-diphenylthio-, benzyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a benzyl ester group and a diphenylthio substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N,N-diphenylthio-, benzyl ester typically involves the reaction of benzyl chloroformate with N,N-diphenylthiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives. In this case, benzyl chloroformate can be synthesized from benzyl alcohol and phosgene. The subsequent reaction with N,N-diphenylthiocarbamate follows similar conditions as described above but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N,N-diphenylthio-, benzyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield the corresponding carbamic acid and benzyl alcohol.

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzyl ester group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.

Major Products Formed

    Hydrolysis: Carbamic acid and benzyl alcohol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N,N-diphenylthio-, benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, N,N-diphenylthio-, benzyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with a methyl ester group.

    Ethyl carbamate: Similar to methyl carbamate but with an ethyl ester group.

    Phenyl carbamate: Contains a phenyl ester group instead of a benzyl group.

Uniqueness

Carbamic acid, N,N-diphenylthio-, benzyl ester is unique due to its diphenylthio substituent, which imparts distinct chemical properties and reactivity compared to simpler carbamates. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

73747-45-2

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

(2-benzylphenyl)-phenylcarbamothioic S-acid

InChI

InChI=1S/C20H17NOS/c22-20(23)21(18-12-5-2-6-13-18)19-14-8-7-11-17(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,23)

InChI Key

JFGYKLOYDWYLGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2N(C3=CC=CC=C3)C(=O)S

Origin of Product

United States

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